molecular formula C5H4BrF3N2 B6223940 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole CAS No. 2763777-39-3

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No. B6223940
CAS RN: 2763777-39-3
M. Wt: 229
InChI Key:
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Description

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole (BMTMI) is an organic compound that is widely used in the field of organic synthesis and scientific research. It is a versatile reagent, which can be used in a wide range of reactions, such as the synthesis of heterocyclic compounds, the synthesis of heterocyclic compounds, and the preparation of a variety of compounds. BMTMI has also been used in a number of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of biochemical and physiological effects.

Mechanism of Action

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole acts as a substrate for monoamine oxidase and cytochrome P450 enzymes. Monoamine oxidase is involved in the metabolism of neurotransmitters, such as serotonin and norepinephrine. Cytochrome P450 enzymes are involved in the metabolism of drugs. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole is also believed to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.
Biochemical and Physiological Effects
2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has also been shown to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has also been shown to have an effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole in laboratory experiments is that it is a relatively inexpensive reagent that can be used in a variety of reactions. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole is also a versatile reagent that can be used in a wide range of reactions. The major limitation of using 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and air.

Future Directions

Future research on 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole could focus on the development of new methods for the synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole, as well as the development of new applications for 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole. Additionally, future research could focus on the development of new methods for the detection and quantification of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole in biological samples. Finally, future research could focus on the elucidation of the mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole, as well as the elucidation of the biochemical and physiological effects of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole.

Synthesis Methods

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole can be synthesized from bromoacetyl chloride and trifluoroacetic anhydride in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction proceeds via a nucleophilic substitution reaction, and the product is purified by recrystallization. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole can also be synthesized via a direct bromination reaction of 1-(trifluoromethyl)-1H-imidazole.

Scientific Research Applications

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of biochemical and physiological effects. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole has also been used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole involves the reaction of 2-(hydroxymethyl)-1-(trifluoromethyl)-1H-imidazole with hydrobromic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-(hydroxymethyl)-1-(trifluoromethyl)-1H-imidazole", "hydrobromic acid", "catalyst" ], "Reaction": [ "Add 2-(hydroxymethyl)-1-(trifluoromethyl)-1H-imidazole to a reaction flask", "Add hydrobromic acid to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole" ] }

CAS RN

2763777-39-3

Product Name

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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